

Unveiling 9-Epiblumenol B: A Sesquiterpenoid's Journey from Discovery to Scientific Interest

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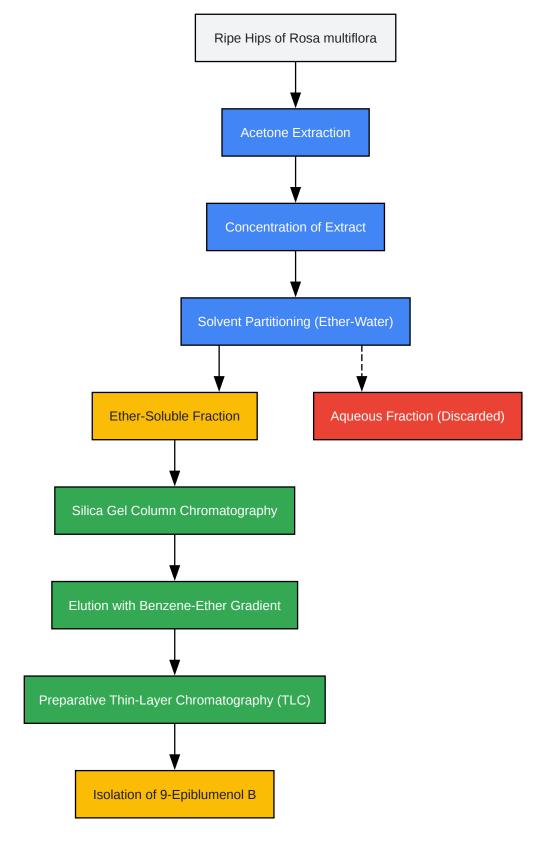
[CITY, STATE] – [Date] – **9-Epiblumenol B**, a naturally occurring sesquiterpenoid, has been a subject of quiet interest within the scientific community since its initial discovery. This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the history, discovery, and chemical characterization of this intriguing molecule.

First identified as a constituent of the ripe hips of the multiflora rose (Rosa multiflora Thunb.), **9-Epiblumenol B** belongs to a class of C13-norisoprenoids, which are believed to be degradation products of carotenoids. Its discovery was the result of meticulous extraction and chromatographic separation techniques aimed at elucidating the chemical makeup of this common plant species.

Discovery and Isolation: A Methodical Approach

The initial isolation of **9-Epiblumenol B** from the acetone extract of ripe Rosa multiflora hips was a multi-step process. The foundational experimental workflow for its discovery is outlined below.





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Initial isolation workflow for 9-Epiblumenol B.



Subsequent to its discovery in Rosa multiflora, **9-Epiblumenol B** has also been reported in other plant species, including Phyllanthus lawii and Phyllanthus polyphyllus, indicating a broader distribution in the plant kingdom.

Structural Elucidation and Physicochemical Properties

The determination of the chemical structure of **9-Epiblumenol B** was achieved through a combination of spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were pivotal in establishing its molecular formula and the connectivity of its atoms.

Below is a summary of the key physicochemical and spectroscopic data for 9-Epiblumenol B.

Property	Value
Molecular Formula	C13H22O3
Molecular Weight	226.31 g/mol
IUPAC Name	(4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohexen-1-one
Appearance	Colorless Oil
Optical Rotation ([α]D)	+87.5° (c, 0.48 in CHCl₃)
Mass Spectrometry (MS)	m/z 226 (M+), 208, 193, 183, 165, 152, 137, 124, 109, 95, 85, 69, 57, 43 (base peak)
¹H-NMR (CDCl₃, δ ppm)	1.00 (3H, s), 1.08 (3H, s), 1.25 (3H, d, J=6 Hz), 1.89 (3H, s), 2.25 (2H, s), 3.90 (1H, m), 5.80 (1H, s)
¹³ C-NMR (CDCl ₃ , δ ppm)	23.5, 24.1, 24.6, 26.9, 39.8, 41.5, 48.9, 50.8, 67.5, 83.5, 127.8, 162.2, 200.1
Infrared (IR, cm ⁻¹)	3400 (O-H), 1660 (C=O), 1620 (C=C)
Ultraviolet (UV, λmax)	236 nm (in EtOH)



Experimental Protocols in Detail

For the purpose of reproducibility and further investigation, the detailed experimental protocols for the isolation and characterization of **9-Epiblumenol B** are provided.

Isolation from Rosa multiflora

- Extraction: The ripe hips of Rosa multiflora (5 kg) were macerated and extracted with acetone at room temperature. The resulting extract was concentrated under reduced pressure.
- Solvent Partitioning: The concentrated extract was partitioned between diethyl ether and water. The ether-soluble portion was retained for further purification.
- Column Chromatography: The ether-soluble fraction was subjected to column chromatography on silica gel. The column was eluted with a gradient of benzene and diethyl ether.
- Preparative TLC: Fractions containing 9-Epiblumenol B, as identified by thin-layer chromatography, were combined and further purified by preparative TLC using a developing solvent of benzene:diethyl ether (1:1). The band corresponding to 9-Epiblumenol B was scraped from the plate and eluted with diethyl ether to yield the pure compound.

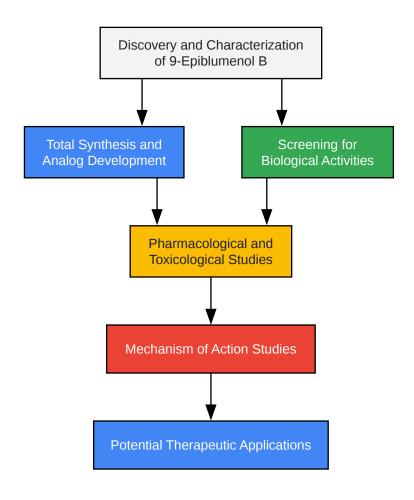
Structure Elucidation Methods

- Mass Spectrometry: High-resolution mass spectrometry was performed on a suitable instrument to determine the exact mass and molecular formula of the compound.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared and Ultraviolet Spectroscopy: IR spectra were recorded on a spectrophotometer, and UV spectra were measured in ethanol.

Future Directions



While the discovery and characterization of **9-Epiblumenol B** have been established, its biological activities and potential applications remain an area of active research. The detailed methodologies and data presented here provide a solid foundation for further studies into its synthesis, pharmacological properties, and role in plant physiology. The logical relationship for future research is depicted in the following diagram.



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Logical progression for future **9-Epiblumenol B** research.

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